1,3-Octadiene
Overview
Description
Synthesis Analysis
The synthesis of 1,3-Octadiene can be achieved through several methods, including the telomerization of 1,3-butadiene and ethene tetramerization. One notable process involves the hydroformylation of 1-heptene to octanal, followed by hydrogenation to 1-octanol, and finally dehydration to 1-octene, which can be further processed to produce 1,3-Octadiene (Leeuwen et al., 2011). Another method involves reacting 1,3-butadiene with methanol to form 1-methoxy-2,7-octadiene, which is then hydrogenated and cracked to yield 1-octene (Hua, 2003).
Molecular Structure Analysis
Gas electron diffraction studies have provided insights into the molecular structure of 1,3-Octadiene derivatives, such as bicyclo[2.2.2]oct-2-ene and bicyclo[2.2.2]octa-2,5-diene. These studies have revealed C2v symmetry and detailed bond lengths and angles, offering a deeper understanding of the molecule's geometry (Yokozeki & Kuchitsu, 1971).
Chemical Reactions and Properties
1,3-Octadiene undergoes various chemical reactions, including copolymerizations that yield materials with unique properties. For instance, copolymerization with ethene under specific conditions can produce polymers with E stereoregular 1,1 and 1,3 constitutional units, showcasing the versatility of 1,3-Octadiene in polymer science (Longo et al., 2003).
Scientific Research Applications
Nickel-Catalyzed Reactions : 1,3-Octadiene undergoes selective dimerization and alkylarylation in the presence of a nickel catalyst, resulting in the formation of 1,6-octadienes with alkyl and aryl groups. This process is significant for forming carbon-carbon bonds with alkyl fluorides (Iwasaki, Min, Fukuoka, Kuniyasu, & Kambe, 2016).
Conversion to 1-Octene : A process of converting 1,3-Octadiene to 1-Octene involves steps like reacting with methanol, hydrogenation, and cracking, indicating its utility in producing industrially significant olefins (Hua, 2003).
Selective Production Processes : The selective production of 1-octene from 1,3-Octadiene is crucial for manufacturing linear low-density polyethylene (LLDPE). New processes based on homogeneous catalysts have been developed to meet the rising demand for 1-octene (Van Leeuwen, Clément, & Tschan, 2011).
Hydrogenation Studies : The hydrogenation of 1,3-Octadiene has been investigated using Pd catalysts. This research is vital for understanding the kinetics and mass transfer in hydrogenation reactions of polyunsaturated compounds (Serio, Balato, Dimiccoli, Maffucci, Iengo, & Santacesaria, 2001).
Hydrodimerization by Palladium Compounds : The hydrodimerization of 1,3-Butadiene, a compound closely related to 1,3-Octadiene, in ionic liquids catalyzed by Palladium compounds, demonstrates the potential of 1,3-Octadiene in similar reactions (Dullius, Suarez, Einloft, Souza, Dupont, Fischer, & Cian, 1998).
Polymer Synthesis : 1,3-Octadiene is used in polymer synthesis, producing novel stereoregular polymers with various structures. These polymers have applications in materials science and engineering (Boccia, Leone, Boglia, & Ricci, 2013).
Conversion from Ethanol : Ethanol can be converted to 1,3-Butadiene using catalysts, showcasing a potential application for 1,3-Octadiene in sustainable chemical production processes (Shylesh, Gokhale, Scown, Kim, Ho, & Bell, 2016).
Safety And Hazards
1,3-Octadiene may react vigorously with strong oxidizing agents . It may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
properties
IUPAC Name |
(3E)-octa-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7H,1,4,6,8H2,2H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYUSOHYEPOHLV-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
Record name | OCTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4102 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020810 | |
Record name | (E)-1,3-Octadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Octadiene appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. May be mildly toxic by inhalation and ingestion. Used to make other chemicals., Colorless liquid; [CAMEO] | |
Record name | OCTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4102 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Octadiene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16220 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
1,3-Octadiene | |
CAS RN |
63597-41-1, 1002-33-1, 39491-65-1 | |
Record name | OCTADIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4102 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-Octadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-1,3-Octadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039491651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-1,3-Octadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301020810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Octadiene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040966 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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